molecular formula C20H23N3O3 B2783684 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one CAS No. 2380172-47-2

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one

Cat. No. B2783684
CAS RN: 2380172-47-2
M. Wt: 353.422
InChI Key: QHAXSXVOAVANDD-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual action may contribute to its antidepressant and anxiolytic effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the release of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one in lab experiments is its high purity and high yield synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret its effects in certain experiments.

Future Directions

For 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one research may include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for other conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further studies may explore the potential use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 1-benzylpiperazine, followed by acylation with 2-phenylbutyric acid chloride. The resulting product is then cyclized to form 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one. This synthesis method has been optimized to yield high purity and high yield of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has been studied for its potential as a therapeutic agent for various conditions, including depression, anxiety, and drug addiction. In preclinical studies, 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has been shown to have antidepressant and anxiolytic effects, as well as reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-17(15-7-5-4-6-8-15)20(25)22-11-12-23(19(24)14-22)16-9-10-21-18(13-16)26-2/h4-10,13,17H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAXSXVOAVANDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one

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